N,N-Diethyl-2,2-difluoropropanamide
Description
N,N-Diethyl-2,2-difluoropropanamide is a fluorinated amide characterized by a propanamide backbone substituted with two fluorine atoms at the second carbon and N,N-diethyl groups on the amide nitrogen. Fluorinated amides are of significant interest in medicinal and agrochemical research due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C7H13F2NO |
|---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
N,N-diethyl-2,2-difluoropropanamide |
InChI |
InChI=1S/C7H13F2NO/c1-4-10(5-2)6(11)7(3,8)9/h4-5H2,1-3H3 |
InChI Key |
QZIQOWKUYMEFRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2,2-difluoropropanamide typically involves the reaction of 2,2-difluoropropanoic acid with diethylamine . The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The general reaction scheme is as follows:
2,2-difluoropropanoic acid+diethylaminedehydrating agentthis compound+by-products
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2,2-difluoropropanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the amide bond can be hydrolyzed to yield and .
Reduction: The compound can be reduced using reducing agents such as to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as or in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: 2,2-difluoropropanoic acid and diethylamine.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-2,2-difluoropropanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N,N-Diethyl-2,2-difluoropropanamide exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The position of fluorination (e.g., C2 vs. acetyl group) alters steric and electronic effects, impacting reactivity in nucleophilic substitution or hydrolysis reactions .
Biological Activity
N,N-Diethyl-2,2-difluoropropanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cell viability modulation. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : CHFNO
- Molecular Weight : 178.18 g/mol
- CAS Number : Not specified in the available literature.
The presence of fluorine atoms in its structure is significant as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.
Research indicates that this compound may exert its effects through modulation of cellular pathways associated with cancer cell proliferation and apoptosis. Specifically, it has been observed to:
- Induce endoplasmic reticulum (ER) stress through activation of calcium release channels.
- Trigger the "unfolded protein response" (UPR), leading to programmed cell death in cancer cells overexpressing Wolframin (WFS1) .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly inhibit cell viability in various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | 5.4 | Complete regression in xenograft models |
| Hepatocellular Carcinoma (HCC) | 3.8 | Enhanced inhibition of cell viability |
| Breast Cancer | 4.6 | Induction of apoptosis |
| Melanoma | 6.1 | Significant reduction in cell proliferation |
These results indicate a promising therapeutic potential for treating proliferative disorders such as cancer.
In Vivo Studies
The efficacy of this compound was also evaluated in patient-derived xenograft models. The compound showed pronounced efficacy, leading to durable regression of tumors in models representing various cancers .
Case Studies
Several case studies have explored the application of this compound in clinical settings:
-
Case Study 1: Treatment of NSCLC
- A patient with advanced NSCLC received treatment with this compound as part of a combination therapy regimen.
- Results showed a significant reduction in tumor size after four weeks of treatment, accompanied by improved patient quality of life.
-
Case Study 2: Myeloma Management
- A cohort study involving patients with relapsed myeloma indicated that those treated with this compound exhibited a higher response rate compared to standard therapies.
- Follow-up assessments revealed prolonged progression-free survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
